Benzyl N-[2-(4-cyclobutylidenepiperidin-1-yl)-2-oxoethyl]carbamate
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Overview
Description
Benzyl N-[2-(4-cyclobutylidenepiperidin-1-yl)-2-oxoethyl]carbamate: is a synthetic organic compound with the molecular formula C19H24N2O3 and a molecular weight of 328.412 g/mol. This compound is characterized by its unique structure, which includes a benzyl group, a piperidine ring with a cyclobutylidene substituent, and a carbamate functional group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-[2-(4-cyclobutylidenepiperidin-1-yl)-2-oxoethyl]carbamate typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the piperidine ring, introduction of the cyclobutylidene group, and the final carbamate formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and reproducibility of the product.
Chemical Reactions Analysis
Types of Reactions: Benzyl N-[2-(4-cyclobutylidenepiperidin-1-yl)-2-oxoethyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents into the molecule, modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, Benzyl N-[2-(4-cyclobutylidenepiperidin-1-yl)-2-oxoethyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential interactions with biological targets. It may serve as a ligand in binding studies or as a probe to investigate biological pathways.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may exhibit activity against specific enzymes or receptors, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of Benzyl N-[2-(4-cyclobutylidenepiperidin-1-yl)-2-oxoethyl]carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
- Benzyl ethyl (1-oxo-1-phenylpropan-2-yl)carbamate
- Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl) (methyl)carbamate
Comparison: Compared to these similar compounds, Benzyl N-[2-(4-cyclobutylidenepiperidin-1-yl)-2-oxoethyl]carbamate is unique due to its cyclobutylidene substituent on the piperidine ring. This structural feature may confer distinct chemical and biological properties, such as different binding affinities or reactivity profiles.
Properties
IUPAC Name |
benzyl N-[2-(4-cyclobutylidenepiperidin-1-yl)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c22-18(21-11-9-17(10-12-21)16-7-4-8-16)13-20-19(23)24-14-15-5-2-1-3-6-15/h1-3,5-6H,4,7-14H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYULPJWWIUITPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C2CCN(CC2)C(=O)CNC(=O)OCC3=CC=CC=C3)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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